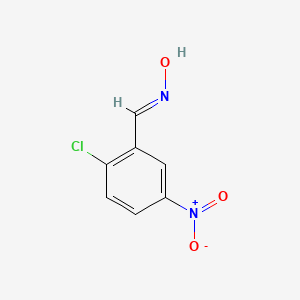

2-Chloro-5-nitrobenzaldehyde oxime

Description

2-Chloro-5-nitrobenzaldehyde oxime is a nitroaromatic oxime derivative synthesized from 2-chloro-5-nitrobenzaldehyde (CAS 6361-21-3), a compound commercially available from suppliers like TCI Chemicals and Glentham Life Sciences . Structurally, it features a benzaldehyde backbone substituted with a nitro (-NO₂) group at the 5-position and a chlorine (-Cl) at the 2-position, with an oxime (-CH=N-OH) functional group. This compound is notable for its role in coordination chemistry, particularly in forming transition-metal complexes due to the oxime's chelating ability . A key reaction involves its β-oxime configuration undergoing alkali-induced elimination of hydrogen chloride (HCl) to form indoxazene intermediates, ultimately yielding nitrosalicyclic nitrile .

Properties

CAS No. |

89692-57-9 |

|---|---|

Molecular Formula |

C7H5ClN2O3 |

Molecular Weight |

200.58 g/mol |

IUPAC Name |

N-[(2-chloro-5-nitrophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5ClN2O3/c8-7-2-1-6(10(12)13)3-5(7)4-9-11/h1-4,11H |

InChI Key |

BCVYAFHZIZEYLS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)Cl |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitrobenzaldehyde oxime typically involves the reaction of 2-Chloro-5-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitrobenzaldehyde oxime undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The oxime group can be oxidized to a nitroso group using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

Reduction: 2-Chloro-5-aminobenzaldehyde oxime.

Substitution: 2-Substituted-5-nitrobenzaldehyde oxime derivatives.

Oxidation: 2-Chloro-5-nitrobenzaldehyde nitroso derivative.

Scientific Research Applications

2-Chloro-5-nitrobenzaldehyde oxime is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme inhibition and interaction with biological macromolecules.

Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

Industry: As an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitrobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitro and chloro groups may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 5-Chloro-2-nitrobenzaldehyde Oxime

The positional isomer 5-chloro-2-nitrobenzaldehyde oxime (CAS 6628-86-0) differs in substituent placement: chlorine at the 5-position and nitro at the 2-position. This alters electronic and steric effects:

- No direct evidence of ring-closure reactions is reported for this isomer .

- Applications : Both isomers serve as ligands for metal complexes, but steric hindrance in 5-chloro-2-nitro derivatives may reduce coordination efficiency .

Functional Group Variations: Thiosemicarbazone Derivative

2-Chloro-5-nitrobenzaldehyde thiosemicarbazone replaces the oxime group with a thiosemicarbazone (-NH-C(S)-NH₂) moiety. Key differences include:

- Coordination Chemistry: Thiosemicarbazones exhibit stronger metal-binding due to sulfur’s soft Lewis basicity, contrasting with oxime’s oxygen/nitrogen donors. Single-crystal studies confirm distinct coordination geometries .

- Stability : Thiosemicarbazones are generally more stable under acidic conditions, whereas oximes are prone to hydrolysis or tautomerization .

Substituent Modifications: Fluoro-Nitro Derivatives

This substitution reduces electron-withdrawing effects, impacting reactivity:

- Acidity : The nitro group enhances the aldehyde’s acidity (via resonance withdrawal), facilitating oxime formation. Fluorine’s weaker electron withdrawal may slow oxime synthesis .

- Biological Activity : Fluoro-nitro derivatives are explored in pharmaceuticals, whereas nitroaromatic oximes are prioritized in materials science .

Data Table: Comparative Analysis

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-5-nitrobenzaldehyde oxime?

The oxime can be synthesized via condensation of 2-chloro-5-nitrobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions. Reaction optimization should consider solvent choice (e.g., ethanol/water mixtures), temperature (reflux at ~80°C), and stoichiometric ratios (1:1.2 aldehyde:hydroxylamine). Post-synthesis purification via recrystallization in ethanol yields high-purity oxime .

Q. How can spectroscopic methods differentiate between the α- and β-oxime configurations?

Nuclear Overhauser Effect (NOE) in NMR can identify spatial proximity of the oxime hydroxyl group to adjacent substituents. For example, the β-oxime configuration shows NOE correlations between the hydroxyl proton and the nitro group, while the α-oxime does not. IR spectroscopy can also distinguish configurations via O–H stretching frequencies (β-oxime: ~3200 cm⁻¹; α-oxime: ~3400 cm⁻¹) .

Q. What crystallographic techniques are suitable for structural validation?

Single-crystal X-ray diffraction is the gold standard. For this compound derivatives (e.g., thiosemicarbazones), SHELX programs (SHELXL/SHELXS) enable refinement of bond lengths, angles, and hydrogen-bonding networks. A typical R-factor < 0.05 ensures high accuracy .

Advanced Research Questions

Q. How does the oxime configuration influence reactivity in cyclization reactions?

The β-oxime undergoes rapid HCl elimination under mild alkaline conditions to form indoxazene intermediates, while the α-oxime remains inert. This reactivity difference arises from the β-configuration’s syn-periplanar alignment of the hydroxyl and chloro groups, facilitating intramolecular nucleophilic displacement . Computational studies (DFT at B3LYP/6-31G*) can model transition states to validate this mechanism .

Q. What computational approaches predict reaction pathways for oxime derivatives?

Density Functional Theory (DFT) calculations can map energy profiles for oxime transfer reactions. For example, the acetone oxime model (analogous to this compound) reveals that water expulsion from intermediates has a high activation barrier (~25 kcal/mol), explaining why certain intermediates dominate experimentally .

Q. How can the oxime be functionalized into bioactive heterocycles?

Reaction with chloroacetyl chloride in triethylamine yields oxadiazole derivatives (e.g., 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide). Cyclization efficiency depends on reflux duration (4–6 hours) and solvent polarity (aprotic solvents like DMF enhance yields) . Thiosemicarbazone derivatives form via condensation with thiosemicarbazide in acidic ethanol, validated by X-ray crystallography .

Q. What analytical challenges arise in quantifying trace impurities?

High-resolution mass spectrometry (HRMS) coupled with HPLC (C18 column, acetonitrile/water mobile phase) identifies byproducts like unreacted aldehyde or over-oxidized nitro compounds. Limit of detection (LOD) < 0.1% is achievable with UV detection at 254 nm .

Q. How does pH affect the stability of the oxime in aqueous solutions?

Under acidic conditions (pH < 3), the oxime hydrolyzes to regenerate the aldehyde. At neutral to alkaline pH, it remains stable but may undergo slow oxidation. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis are recommended for long-term storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.